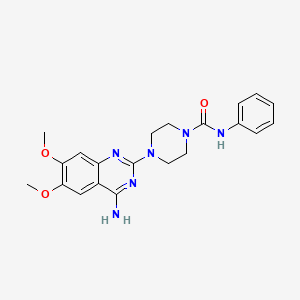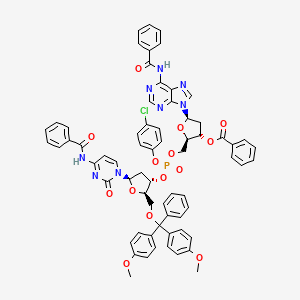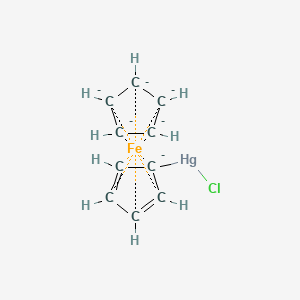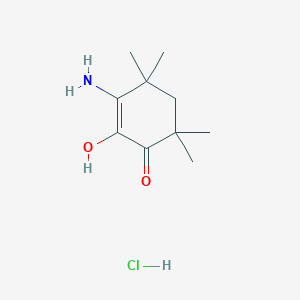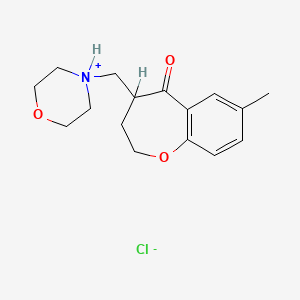![molecular formula C9H15N3O3 B13791870 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate CAS No. 66216-56-6](/img/structure/B13791870.png)
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate is a chemical compound with the molecular formula C9H15N3O3 and a molecular weight of 213.2337 g/mol It is characterized by the presence of an imidazolidinone ring, a carbamate group, and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate typically involves the reaction of allyl isocyanate with 2-(2-oxo-1-imidazolidinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Allyl isocyanate+2-(2-oxo-1-imidazolidinyl)ethanol→2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and implementation of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or imidazolidinones.
Wissenschaftliche Forschungsanwendungen
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring and carbamate group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate can be compared with other similar compounds, such as:
2-Propenamide, 2-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-: Similar structure but different functional groups.
2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester: Contains an ester group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66216-56-6 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
prop-2-enyl N-[2-(2-oxoimidazolidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-2-7-15-9(14)11-4-6-12-5-3-10-8(12)13/h2H,1,3-7H2,(H,10,13)(H,11,14) |
InChI-Schlüssel |
PPOUXMSMABGDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NCCN1CCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


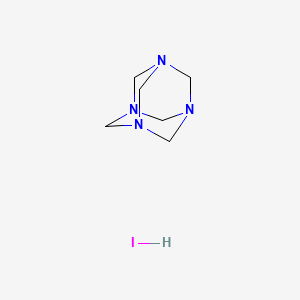
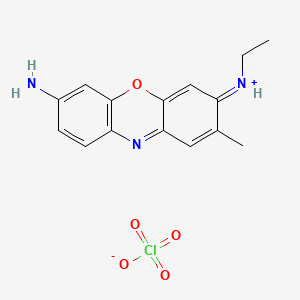
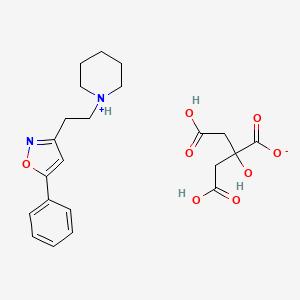
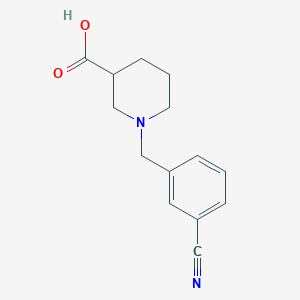

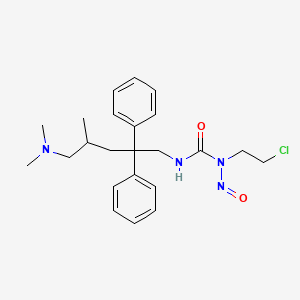

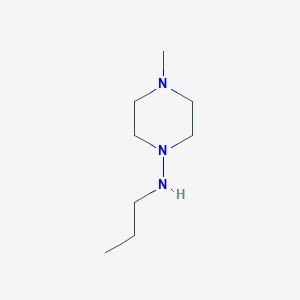
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
